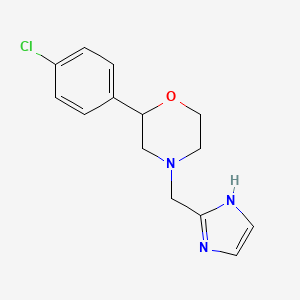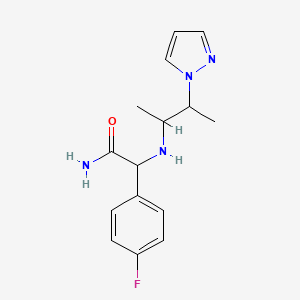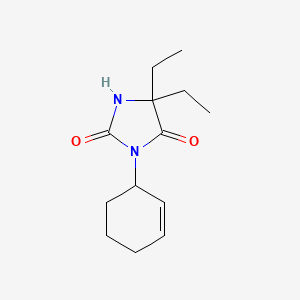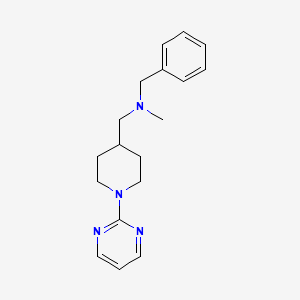
2-(4-chlorophenyl)-4-(1H-imidazol-2-ylmethyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-4-(1H-imidazol-2-ylmethyl)morpholine, also known as CMI, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of imidazole derivatives and has been found to exhibit a wide range of biological activities. In
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenyl)-4-(1H-imidazol-2-ylmethyl)morpholine is not fully understood. However, it has been suggested that 2-(4-chlorophenyl)-4-(1H-imidazol-2-ylmethyl)morpholine exerts its biological activities by inhibiting the activity of certain enzymes and proteins, such as tyrosine kinases and topoisomerases. 2-(4-chlorophenyl)-4-(1H-imidazol-2-ylmethyl)morpholine has also been found to modulate the activity of neurotransmitters, such as dopamine and serotonin.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-4-(1H-imidazol-2-ylmethyl)morpholine has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, such as Candida albicans and Staphylococcus aureus. 2-(4-chlorophenyl)-4-(1H-imidazol-2-ylmethyl)morpholine has also been found to inhibit the proliferation of cancer cells, such as breast cancer and lung cancer cells. In addition, 2-(4-chlorophenyl)-4-(1H-imidazol-2-ylmethyl)morpholine has been found to modulate the activity of neurotransmitters, which may have implications for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(4-chlorophenyl)-4-(1H-imidazol-2-ylmethyl)morpholine in lab experiments is its wide range of biological activities. 2-(4-chlorophenyl)-4-(1H-imidazol-2-ylmethyl)morpholine has been found to exhibit antifungal, antibacterial, antiviral, and anticancer properties, which makes it a versatile compound for studying various biological processes. However, one of the limitations of using 2-(4-chlorophenyl)-4-(1H-imidazol-2-ylmethyl)morpholine in lab experiments is its potential toxicity. 2-(4-chlorophenyl)-4-(1H-imidazol-2-ylmethyl)morpholine has been found to exhibit cytotoxic effects on certain cell lines, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-(4-chlorophenyl)-4-(1H-imidazol-2-ylmethyl)morpholine. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurological disorders. Another direction is to explore the structure-activity relationship of 2-(4-chlorophenyl)-4-(1H-imidazol-2-ylmethyl)morpholine, which may lead to the development of more potent and selective derivatives. Additionally, the use of 2-(4-chlorophenyl)-4-(1H-imidazol-2-ylmethyl)morpholine in combination with other drugs or therapies may enhance its therapeutic efficacy.
Méthodes De Synthèse
The synthesis of 2-(4-chlorophenyl)-4-(1H-imidazol-2-ylmethyl)morpholine involves the reaction of 4-chlorobenzaldehyde with morpholine and imidazole in the presence of a catalyst. The reaction yields 2-(4-chlorophenyl)-4-(1H-imidazol-2-ylmethyl)morpholine as a white powder with a melting point of 225-226°C.
Applications De Recherche Scientifique
2-(4-chlorophenyl)-4-(1H-imidazol-2-ylmethyl)morpholine has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties. 2-(4-chlorophenyl)-4-(1H-imidazol-2-ylmethyl)morpholine has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-4-(1H-imidazol-2-ylmethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c15-12-3-1-11(2-4-12)13-9-18(7-8-19-13)10-14-16-5-6-17-14/h1-6,13H,7-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQBBHLSVOKXSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=NC=CN2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-4-(1H-imidazol-2-ylmethyl)morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-Fluorophenyl)-3-[[1-(oxolane-2-carbonyl)piperidin-3-yl]methyl]urea](/img/structure/B7573686.png)
![2-[(2-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-N-pyridin-3-ylacetamide](/img/structure/B7573688.png)
![Oxan-4-yl-[2-[1-(quinolin-8-ylmethyl)piperidin-4-yl]azepan-1-yl]methanone](/img/structure/B7573691.png)
![(6-chloro-3,4-dihydro-2H-chromen-3-yl)-[4-(2-hydroxypropyl)piperazin-1-yl]methanone](/img/structure/B7573696.png)
![6-(4-Phenyloxane-4-carbonyl)-6-azaspiro[2.5]octane-2-carboxylic acid](/img/structure/B7573703.png)
![N-[(3-methylpyridin-2-yl)methyl]quinoxalin-2-amine](/img/structure/B7573709.png)

![1-Ethyl-3-[1-[(5-methylpyrazin-2-yl)methyl]piperidin-4-yl]imidazolidin-2-one](/img/structure/B7573718.png)
![4-[[3-(3,5-Dimethylpyrazol-1-yl)azetidin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7573722.png)
![6-[[4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7573735.png)
![2-ethoxy-N-ethyl-N-[4-(trifluoromethylsulfonyl)phenyl]acetamide](/img/structure/B7573749.png)


![5-Ethyl-3-[[4-(6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-1,4-diazepan-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B7573772.png)